molecular formula C12H13NO6 B554537 Z-D-Asp-OH CAS No. 78663-07-7

Z-D-Asp-OH

Cat. No. B554537
CAS RN: 78663-07-7
M. Wt: 267.23 g/mol
InChI Key: XYXYXSKSTZAEJW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asp-OH is an aspartic acid derivative . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO6 . Its molecular weight is 267.23 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is stable under normal temperatures and pressures. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 472.8±45.0 °C at 760 mmHg, and a flash point of 239.7±28.7 °C .

Scientific Research Applications

  • ZnO nanorods, investigated for surface recombination centers, identified OH bonds crucial in surface recombination processes (Yang et al., 2010).

  • In a study on the separation of chiral compounds, Z-l-Asp-OH was used as a template in molecularly imprinted porous layer open tubular capillaries, highlighting its potential in chromatographic applications (Kulsing et al., 2017).

  • The use of a caspase inhibitor, Z-Val-Ala-Asp(OMe)-CH2F, in reducing myocardial reperfusion injury, suggests the potential medical applications of similar peptide-based compounds (Yaoita et al., 1998).

  • Research on the synthesis of sweetener precursors catalyzed by thermolysin using Z-Asp-OH highlights its use in enzymatic peptide synthesis (Xing et al., 2009).

Safety and Hazards

Z-D-Asp-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to avoid letting the product enter drains .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78663-07-7
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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